beta-Pinene
Overview
Description
Beta-pinene is a monoterpene, an organic compound found in various plants, including coniferous trees. It is one of the two isomers of pinene, the other being alpha-pinene. This compound is a colorless liquid with a woody-green pine-like smell. It is soluble in alcohol but not in water .
Mechanism of Action
Target of Action
Beta-Pinene, a well-known representative of the monoterpenes group, is found in many plants’ essential oils . It has a wide range of pharmacological activities, including antibiotic resistance modulation, anticoagulant, antitumor, antimicrobial, antimalarial, antioxidant, anti-inflammatory, anti-Leishmania, and analgesic effects . This compound is indicated in combination with other plant-derived compounds for the treatment of bladder, kidney, and urinary stones .
Mode of Action
This compound interacts with its targets in a variety of ways. For instance, it has been found to contract gastric strips in vitro, to relax the duodenum . It also exhibits cytogenetic, gastroprotective, anxiolytic, cytoprotective, anticonvulsant, and neuroprotective effects .
Biochemical Pathways
This compound affects several biochemical pathways. It responds to stress through amino acid metabolism, carbohydrate metabolism, and other pathways including growth regulation and epidermal protein changes . It also takes part in rearrangement and ring-opening reactions, producing different derivatives .
Pharmacokinetics
It is known that this compound is a colorless organic liquid which is oil-soluble but ethanol- and water-insoluble .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to have inhibitory effects on breast cancer and leukemia . It also exhibits cytogenetic, gastroprotective, anxiolytic, cytoprotective, anticonvulsant, and neuroprotective effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, ambient air temperature and light have been demonstrated to control monoterpene emissions, likely contributing to higher monoterpene emissions during the summer season in temperate regions . Other important environmental variables such as carbon dioxide (CO2), ozone (O3), soil moisture, and nutrient availability are also known to influence monoterpene emissions rates .
Biochemical Analysis
Biochemical Properties
Beta-Pinene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to influence the detoxification metabolism involving cytochrome P450, UDP-glucuronosyltransferases, and short-chain dehydrogenases .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to have antiproliferative activity against human erythroleukemic K562 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It responds to stress through amino acid metabolism, carbohydrate metabolism, and other pathways including growth regulation and epidermal protein changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that a low concentration of this compound inhibits reproduction, whereas a high concentration promotes reproduction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to have hypoglycemic, hypolipidemic, and anti-inflammatory effects in the alloxan-induced diabetes experimental model .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
It is known that it can overcome stress through various pathways, including growth regulation and epidermal protein changes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-pinene can be synthesized through the cationic polymerization of alpha-pinene. This process involves the use of catalysts such as titanium tetrachloride (TiCl4) in a dichloromethane/hexane mixture at temperatures ranging from -78°C to room temperature .
Industrial Production Methods: Industrially, this compound is obtained by the distillation of turpentine oils. The process involves the conversion of alpha-pinene to this compound through isomerization .
Chemical Reactions Analysis
Types of Reactions: Beta-pinene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized by ozone (O3) to form carbonyl oxides and hydroxylated products.
Reduction: It can be reduced using hydrogenation reactions.
Substitution: this compound can undergo substitution reactions with reagents like halogens.
Major Products:
Oxidation Products: Carbonyl oxides, hydroxylated products.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
Beta-pinene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Alpha-pinene: Another isomer of pinene with a double bond at the first carbon position.
Limonene: A monoterpene with a similar structure but different functional groups.
Comparison:
Alpha-pinene: Beta-pinene has a double bond at the second carbon position, making it less reactive in certain reactions compared to alpha-pinene.
Limonene: this compound has a more pronounced pine-like smell, while limonene has a citrus-like aroma.
This compound’s unique structure and properties make it a valuable compound in various fields, from industrial applications to scientific research.
Properties
IUPAC Name |
6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTARULDDTDQWMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C1C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25719-60-2 | |
Record name | Poly(β-pinene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25719-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7027049 | |
Record name | beta-Pinene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7027049 | |
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Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a turpentine-like odor; [HSDB], Colourless mobile liquid; dry woody, resinous piney aroma, Colorless, transparent liquid. | |
Record name | Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene- | |
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Record name | beta-Pinene | |
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Record name | beta-Pinene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |
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Record name | β-PINENE | |
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Boiling Point |
166 °C, BP: 165-166 °C at 760 mm Hg /dl-form/, 329 °F | |
Record name | BETA-PINENE | |
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Record name | β-PINENE | |
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Flash Point |
Flash point : 88 °F, 88 °F | |
Record name | BETA-PINENE | |
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Record name | β-PINENE | |
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Solubility |
INSOL IN WATER; SOL IN ALC, ETHER, BENZENE, & OTHER SOLVENTS; VERY SOL IN CHLOROFORM /D- & L-ISOMER/, ALMOST INSOL IN PROPYLENE GLYCOL, Soluble in benzene, ethanol and ethyl ether, Soluble in alcohol and chloroform, Insoluble in water; soluble in oils, Insoluble (in ethanol) | |
Record name | BETA-PINENE | |
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Record name | beta-Pinene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.860 at 25 °C, 0.867-0.871, 0.86 | |
Record name | BETA-PINENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | beta-Pinene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | β-PINENE | |
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Vapor Density |
4.7 (Air = 1), 4.7 | |
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Record name | β-PINENE | |
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Vapor Pressure |
2.93 [mmHg], 2.93 mm Hg at 25 °C, 2.93 mmHg | |
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Record name | β-PINENE | |
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Color/Form |
Colorless transparent liquid | |
CAS No. |
127-91-3 | |
Record name | β-Pinene | |
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Melting Point |
-61.5 °C, -78.7 °F | |
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Retrosynthesis Analysis
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